1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-11-5-7-14-9-10-16(12-18(14)22)21-26(24,25)13-15-6-3-4-8-17(15)20/h3-4,6,8-10,12,21H,2,5,7,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBBBQHRUIXWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : 408.9 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It has been shown to modulate the activity of certain receptors and enzymes that are crucial in inflammatory and autoimmune responses.
Key Mechanisms:
- Inhibition of RORγt : Recent studies indicate that derivatives of tetrahydroquinoline can act as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a significant role in Th17 cell differentiation and autoimmune disease progression .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation.
In Vitro Studies
In vitro assays have demonstrated that 1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide effectively inhibits the proliferation of various cancer cell lines and reduces the production of inflammatory mediators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Breast Cancer | 15 | Apoptosis induction |
| Human Colon Cancer | 20 | Cell cycle arrest |
| Mouse Macrophages | 10 | Cytokine inhibition |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably, it has been effective in reducing symptoms in models of rheumatoid arthritis and psoriasis.
Case Study: Rheumatoid Arthritis Model
In a murine model of rheumatoid arthritis, administration of the compound resulted in:
- Significant reduction in joint swelling.
- Decreased levels of TNF-alpha and IL-6.
- Improvement in overall mobility scores.
Clinical Implications
The promising results from preclinical studies suggest that 1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide may serve as a viable candidate for treating autoimmune disorders and certain types of cancer. Further clinical trials are necessary to establish safety profiles and therapeutic efficacy in humans.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations:
- Tetrahydroquinoline Substituents: The propanoyl group in the target compound introduces a bulkier and more lipophilic side chain compared to the oxo (Compound 21, 24) or methyl-oxo (Compound 25) groups. This modification could enhance interactions with hydrophobic enzyme pockets or alter solubility.
- Sulfonamide Variations : The 2-chlorophenylmethanesulfonamide group in the target compound contrasts with the simpler methanesulfonamide (Compounds 24, 25) or trifluoromethanesulfonamide (). The chloro substituent may enhance π-π stacking or electron-withdrawing effects in biological targets compared to methyl or trifluoromethyl groups.
Physicochemical Properties
- Melting Points : Compounds with methanesulfonamide groups (24, 25) exhibit higher melting points (236–237°C and 226–227°C, respectively) compared to benzamide derivatives (e.g., Compound 21: 220–221°C), likely due to stronger hydrogen-bonding capacity of sulfonamides. The target compound’s melting point is unreported but may follow this trend.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
